3-(Pyridin-2-yldisulfanyl)propanehydrazide HCl
CAS No.: 178558-20-8
Cat. No.: VC13605043
Molecular Formula: C8H12ClN3OS2
Molecular Weight: 265.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 178558-20-8 |
---|---|
Molecular Formula | C8H12ClN3OS2 |
Molecular Weight | 265.8 g/mol |
IUPAC Name | 3-(pyridin-2-yldisulfanyl)propanehydrazide;hydrochloride |
Standard InChI | InChI=1S/C8H11N3OS2.ClH/c9-11-7(12)4-6-13-14-8-3-1-2-5-10-8;/h1-3,5H,4,6,9H2,(H,11,12);1H |
Standard InChI Key | GOSPDFWCLKBTTN-UHFFFAOYSA-N |
SMILES | C1=CC=NC(=C1)SSCCC(=O)NN.Cl |
Canonical SMILES | C1=CC=NC(=C1)SSCCC(=O)NN.Cl |
Introduction
Chemical Identification and Nomenclature
Systematic and Common Names
The compound is systematically named 3-(pyridin-2-yldisulfanyl)propanehydrazide hydrochloride, reflecting its pyridyl disulfide moiety, propane backbone, hydrazide functional group, and hydrochloride counterion . Common synonyms include:
Synonym | Source |
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3-(2-Pyridyldithio)propanoic acid hydrazide HCl | PubChem |
PDPH Crosslinker | PubChem |
Propanoic acid, 3-(2-pyridinyldithio)-, hydrazide, monohydrochloride | DrugFuture |
Identifiers and Registrations
Key identifiers include:
Identifier Type | Value | Source |
---|---|---|
CAS Registry | 178558-20-8 | PubChem , DrugFuture |
UNII | X6GGQ96EAS | PubChem |
InChIKey | GOSPDFWCLKBTTN-UHFFFAOYSA-N | PubChem , DrugFuture |
SMILES | C1=CC=NC(=C1)SSCCC(=O)NN.Cl | PubChem |
The hydrochloride salt (CID 87276894) derives from its parent hydrazide (CID 130785), with the addition of HCl enhancing solubility and stability .
Structural Characteristics
Molecular Geometry
The compound features:
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A pyridin-2-yl disulfide group (–S–S– linked to pyridine’s C2 position).
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A propanehydrazide backbone (–CH2–CH2–CH2–NH–NH2).
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A hydrochloride counterion neutralizing the hydrazide’s basic nitrogen .
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
Molecular formula | C₈H₁₂ClN₃OS₂ | PubChem |
Heavy atom count | 15 | PubChem |
Rotatable bonds | 5 | PubChem |
Topological polar surface area | 119 Ų | PubChem |
3D Conformation
The disulfide bond (–S–S–) adopts a dihedral angle near 90°, while the hydrazide group (–NH–NH₂) participates in hydrogen bonding. The pyridine ring’s planarity facilitates π-π stacking in solid-state configurations .
Physicochemical Properties
Stability and Reactivity
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Disulfide bond: Undergoes reversible reduction to thiols (–SH), enabling applications in redox-responsive systems .
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Hydrazide group: Reacts with carbonyls (e.g., ketones, aldehydes) to form hydrazones, useful in bioconjugation .
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Hydrochloride salt: Enhances aqueous solubility (estimated >10 mg/mL) and shelf-life compared to the free base .
Table 2: Computed Physicochemical Data
Property | Value | Source |
---|---|---|
Molecular weight | 265.8 g/mol | PubChem |
Hydrogen bond donors | 3 | PubChem |
Hydrogen bond acceptors | 5 | PubChem |
LogP (octanol-water) | 1.2 (estimated) | PubChem |
Synthesis and Manufacturing
Synthetic Routes
While detailed protocols are proprietary, the parent compound (CID 130785) is synthesized via:
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Disulfide formation: Reacting 2-mercaptopyridine with 3-chloropropanehydrazide under oxidative conditions.
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Salt formation: Treating the free base with HCl to yield the hydrochloride .
Purification and Quality Control
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Chromatography: Reverse-phase HPLC ensures >95% purity.
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Spectroscopic validation: NMR (¹H, ¹³C) and MS confirm structure .
Applications and Research Findings
Bioconjugation and Crosslinking
The compound’s disulfide and hydrazide groups enable:
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Protein crosslinking: Reversible disulfide bonds stabilize antibody-drug conjugates (ADCs) while allowing intracellular release .
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Surface functionalization: Immobilizes enzymes on gold nanoparticles via thiol-disulfide exchange .
Drug Delivery Systems
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